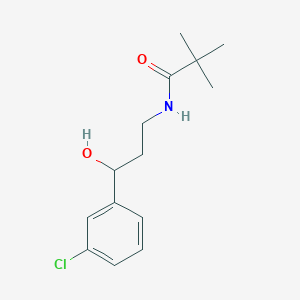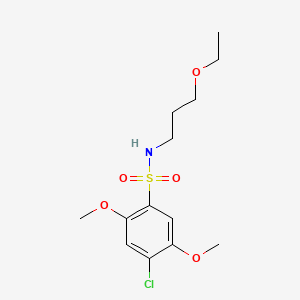![molecular formula C20H28N2O2 B2629864 N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 2361852-46-0](/img/structure/B2629864.png)
N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide, also known as CP 945,598, is a synthetic compound that belongs to the class of cannabinoid receptor antagonists. It was first synthesized by Pfizer in 2001, and since then, it has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide 945,598 works by blocking the activity of the cannabinoid receptor type 1 (CB1), which is involved in the regulation of various physiological processes, including pain, appetite, mood, and memory. By blocking CB1, N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide 945,598 can modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide 945,598 has been shown to have various biochemical and physiological effects, depending on the target tissue and the experimental conditions. In the brain, it can reduce the release of dopamine and other neurotransmitters, leading to its potential in treating addiction and other psychiatric disorders. In the cardiovascular system, it can reduce blood pressure and heart rate, leading to its potential in treating hypertension. In the gastrointestinal system, it can reduce the motility and secretion of the gut, leading to its potential in treating inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide 945,598 has several advantages for lab experiments, including its high potency and selectivity for CB1, its well-established synthesis method, and its potential in studying the role of CB1 in various physiological and pathological processes. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
The future directions for N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide 945,598 research include the following:
1. Further studies on its potential therapeutic applications in neurology, psychiatry, and oncology.
2. Development of new synthesis methods and derivatives with improved pharmacological properties.
3. Studies on its potential interactions with other drugs and compounds.
4. Investigations on its potential side effects and toxicity in humans.
5. Studies on its potential role in the regulation of other physiological processes, such as inflammation and immune response.
Conclusion
In conclusion, N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide 945,598 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields. Its mechanism of action involves the blockade of CB1, leading to its potential in modulating various physiological and pathological processes. While it has several advantages for lab experiments, it also has some limitations and potential side effects that need to be further investigated. Overall, N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide 945,598 represents a promising compound for future research and development in the field of cannabinoid pharmacology.
Synthesemethoden
The synthesis of N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide 945,598 involves several steps, starting from the reaction of 2-cyclohexylpropan-2-ol with 4-bromomethylbenzoic acid to obtain the corresponding ester. The ester is then reacted with prop-2-enoyl chloride to form the amide intermediate, which is finally treated with 4-aminomethylbenzoic acid to yield N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide 945,598.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide 945,598 has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, it has been shown to have neuroprotective effects, reducing the damage caused by ischemia and traumatic brain injury. In psychiatry, it has been studied for its potential in treating anxiety, depression, and addiction. In oncology, it has been shown to inhibit the growth and metastasis of various types of cancer cells.
Eigenschaften
IUPAC Name |
N-(2-cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-4-18(23)21-14-15-10-12-16(13-11-15)19(24)22-20(2,3)17-8-6-5-7-9-17/h4,10-13,17H,1,5-9,14H2,2-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZYRXKLFABHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCCC1)NC(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2629782.png)

![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2629784.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2629786.png)
![6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2629789.png)

![9-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2629794.png)
![[(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2629797.png)
![5-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2629799.png)
![2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2629801.png)
![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2629802.png)
![N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2629804.png)